molecular formula C9H7NO3S B181123 quinoline-5-sulfonic acid CAS No. 23261-58-7

quinoline-5-sulfonic acid

Cat. No.: B181123
CAS No.: 23261-58-7
M. Wt: 209.22 g/mol
InChI Key: KVGSJGNWRDPVKA-UHFFFAOYSA-N
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Description

quinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a sulfonic acid group at the 5-position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Quinoline-5-sulfonic acid, also known as Quinoline-5-sulphonic acid, is a nitrogen-containing heterocyclic compound Quinoline derivatives are known to interact with a variety of biological targets due to their broad spectrum of bio-responses .

Mode of Action

Quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially alter the function of their biological targets, leading to various downstream effects.

Biochemical Pathways

Quinoline derivatives are known to have a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Given the broad spectrum of bio-responses of quinoline derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of a cocrystal of 8-hydroxy this compound (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) has been achieved using a solvent-assisted co-grinding method . Additionally, the temperature and pH value of the solution can affect the degradation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

quinoline-5-sulfonic acid can be synthesized through the sulfonation of quinoline. The process involves the reaction of quinoline with fuming sulfuric acid at elevated temperatures. This reaction primarily yields quinoline-8-sulphonic acid and quinoline-5-sulphonic acid . The reaction conditions, such as temperature and concentration of sulfuric acid, play a crucial role in determining the product distribution.

Industrial Production Methods

In industrial settings, the production of quinoline-5-sulphonic acid typically involves large-scale sulfonation processes. These processes are optimized to achieve high yields and purity of the desired product. The use of continuous reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

quinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-8-sulphonic acid
  • 8-Hydroxyquinoline-5-sulfonic acid
  • 5-Chloro-8-hydroxyquinoline

Comparison

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-8-sulphonic acid, it exhibits different reactivity and selectivity in chemical reactions. The presence of the sulfonic acid group at the 5-position also influences its solubility and interaction with biological targets .

Properties

IUPAC Name

quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGSJGNWRDPVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177835
Record name Quinoline-5-sulphonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23261-58-7
Record name 5-Quinolinesulfonic acid
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Record name 5-Quinolinesulfonic acid
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Record name 5-Quinolinesulfonic acid
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Record name Quinoline-5-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does quinoline-5-sulfonic acid interact with metal ions?

A1: this compound acts as a chelating agent, forming stable complexes with various metal ions. This interaction occurs through the donation of electrons from the nitrogen and oxygen atoms within the HQS molecule to the metal ion. This chelation mechanism is crucial for several applications, including the extraction and separation of metal ions, analytical chemistry, and potential therapeutic uses. [, , , , , , , ]

Q2: What is the significance of the stability constants of these metal complexes?

A2: The stability constants provide a quantitative measure of the strength of the interaction between HQS and a specific metal ion. Higher stability constants indicate stronger binding affinity. This information is crucial for predicting the selectivity of HQS for different metal ions and optimizing conditions for specific applications like extraction or sensing. [, , ]

Q3: Can you provide an example of a specific application of HQS in analytical chemistry?

A3: One study successfully utilized HQS immobilized on diethylaminoethyl (DEAE) Sephadex to develop a highly sensitive optical fiber fluorosensor for detecting cadmium ions (Cd²⁺) in solution. [] The fluorescence intensity of the immobilized HQS changes upon binding with Cd²⁺, enabling its quantification even at trace levels. This method showcases the potential of HQS-based sensors for environmental monitoring and food safety applications.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₉H₇NO₃S. Its molecular weight is 209.22 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A5: Several spectroscopic techniques are employed for characterizing HQS and its derivatives:

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of HQS derivatives. []
  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is used to study complex formation with metal ions. [, , , , ]
  • Infrared Spectroscopy (IR): Identifies functional groups and analyzes the binding modes of HQS in complexes. [, , ]

Q6: How stable is this compound under different pH conditions?

A6: The stability of HQS is influenced by pH. Its chelating ability and the stability of its metal complexes vary depending on the pH of the solution. Research suggests optimizing pH conditions for specific applications to ensure both HQS stability and optimal performance. [, , , ]

Q7: Are there studies exploring the thermal stability of HQS and its complexes?

A7: Yes, thermogravimetric analysis (TGA) has been employed to investigate the thermal decomposition behavior of HQS complexes. For example, the thermal decomposition of a copper(II)-HQS complex was studied, revealing a three-stage decomposition process and providing insights into its thermal stability. []

Q8: Does this compound exhibit any catalytic properties?

A8: While the provided research doesn't highlight direct catalytic activity of HQS, its ability to strongly bind metal ions suggests potential applications in developing metal-catalyzed reactions. The HQS molecule could act as a ligand, influencing the reactivity and selectivity of the metal center. Further investigation is needed to explore this possibility.

Q9: Has computational chemistry been applied in research involving this compound?

A9: Yes, computational methods like molecular modeling and density functional theory (DFT) have been used to study HQS derivatives and their interactions. These techniques help visualize molecular structures, predict binding affinities, and understand electronic properties. For instance, DFT investigations were carried out on an 8-hydroxy this compound-5-chloro-8-hydroxyquinoline cocrystal, providing deeper insights into its structural features. []

Q10: What is the role of Quantitative Structure-Activity Relationship (QSAR) studies in HQS research?

A10: QSAR models correlate the structure of HQS derivatives with their biological or chemical activities. These models are valuable for predicting the properties of new derivatives and guiding the design of compounds with improved activity or selectivity. While the provided research does not explicitly discuss QSAR studies on HQS, it represents a promising avenue for future research, especially for exploring potential therapeutic applications of HQS derivatives.

Q11: How do structural modifications to the this compound scaffold affect its chelating properties?

A11: Modifications to the HQS structure, like the introduction of electron-donating or -withdrawing groups, can significantly impact its chelating properties. For example, adding a nitro group enhances the acidity of the hydroxyl group, influencing its interaction with metal ions. [] Understanding these structure-activity relationships is crucial for tailoring HQS derivatives for specific applications.

Q12: Are there specific formulation strategies to enhance the stability or bioavailability of HQS and its derivatives?

A12: While the provided research does not delve into specific formulation strategies for HQS, several general approaches could be considered:

    Q13: What are the safety considerations and regulations regarding the handling and disposal of this compound?

    A13: As with any chemical, handling HQS requires appropriate safety measures. Adhering to established Safety, Health, and Environment (SHE) regulations is essential. While the provided research does not detail specific SHE guidelines for HQS, it is crucial to consult relevant safety data sheets and follow recommended handling, storage, and disposal procedures.

    Q14: What analytical techniques are commonly employed for quantifying this compound and its derivatives?

    A14: Various analytical methods can be employed, including:

    • UV-Vis Spectrophotometry: A widely used technique for quantifying HQS and its metal complexes due to their characteristic absorption properties. [, , ]
    • Graphite Furnace Atomic Absorption Spectrometry (GF-AAS): Utilized to determine the concentration of metal ions complexed with HQS, as demonstrated in studies analyzing beryllium content in food samples. [, ]

    Q15: Are there known alternatives or substitutes for this compound in its various applications?

    A16: Several chelating agents with structures similar to HQS, like 8-hydroxyquinoline derivatives, could potentially serve as alternatives. The choice of the most suitable alternative depends on the specific application and desired properties. []

    Q16: What are some potential future directions for research on this compound?

    A16:

    • Exploring therapeutic applications: Investigate the potential of HQS derivatives as anticancer, antibacterial, or antiviral agents. [, ]
    • Developing advanced materials: Utilize HQS as a building block for synthesizing metal-organic frameworks (MOFs) or other functional materials. [, ]
    • Enhancing sensor technologies: Design and develop highly sensitive and selective sensors for detecting metal ions or other analytes. []
    • Understanding biological interactions: Investigate the interactions of HQS derivatives with biomolecules like proteins and DNA to unravel their potential biological activity. []

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